Bepotastine

Catalog No.
S520989
CAS No.
125602-71-3
M.F
C21H25ClN2O3
M. Wt
388.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bepotastine

CAS Number

125602-71-3

Product Name

Bepotastine

IUPAC Name

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1

InChI Key

YWGDOWXRIALTES-NRFANRHFSA-N

SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

Solubility

5.03e-02 g/L

Synonyms

(S)-4-(4-((4-chlorophenyl)(2-pyridil)methoxy)piperidino)butylic acid monobenzenesulfonate; bepotastine; betotastine; betotastine besilate; TAU 284; TAU-284; TAU284; Talion; Bepreve

Canonical SMILES

C1C[NH+](CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)[O-]

Isomeric SMILES

C1C[NH+](CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)[O-]
Bepotastine is an antihistamine drug that is used to treat symptoms associated with allergies, such as itching, red eyes, and runny nose. It is classified as a second-generation antihistamine and is a non-sedating drug. Bepotastine was first approved for use in Japan in 2000 and has since been used as an effective treatment worldwide.
Bepotastine is a white crystalline powder that is soluble in water. Its molecular formula is C21H25ClN2O3, and it has a molecular weight of 388.89 g/mol.
Bepotastine is synthesized in a three-step process involving the condensation of 4-[4-(4-chlorophenyl)-1-piperazinyl]butyric acid with 2-amino-3-thiophenecarboxylic acid, followed by the acylation of the resulting compound with benzoyl chloride. The final step involves deprotection with hydrochloric acid. The product is then purified by recrystallization.
Various analytical methods have been used to quantify bepotastine in biological samples, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and gas chromatography (GC).
Bepotastine acts by blocking the effects of histamine, which is released during an allergic reaction. It has been found to be effective in treating allergic rhinitis and chronic urticaria. In addition, it has been shown to have anti-inflammatory effects and may be useful in the treatment of asthma and other inflammatory diseases.
In preclinical studies, bepotastine has been found to have low toxicity. It has been shown to have no mutagenic or carcinogenic effects. It is considered safe for use in scientific experiments.
Bepotastine has been found to be effective in treating various allergic diseases, including allergic rhinitis and chronic urticaria. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of asthma and other inflammatory diseases.
Bepotastine is currently only approved for use as an antihistamine drug. However, there is ongoing research into its potential therapeutic applications in various diseases, such as asthma and other inflammatory diseases.
Bepotastine has potential implications in various fields of research and industry. Its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases such as asthma. In addition, as a non-sedating antihistamine, it has potential for use in the management of allergies in occupations that require alertness, such as pilots.
One limitation of bepotastine is that it is currently only approved for use as an antihistamine drug. However, ongoing research into its potential therapeutic applications suggest that it may have other uses in the future. Future research should focus on understanding the mechanism of its anti-inflammatory effects and exploring its potential applications in treating various inflammatory diseases. In addition, studies on its safety and efficacy in special populations, such as pregnant women and children, are needed.
1. Investigating potential therapeutic applications of bepotastine in inflammatory diseases beyond asthma.
2. Exploring the mechanism of bepotastine's anti-inflammatory effects.
3. Investigating the safety and efficacy of bepotastine in special populations, such as pregnant women and children.
4. Developing new formulations for bepotastine that enable targeted delivery to specific tissues.
5. Investigating the use of bepotastine in conjunction with other drugs for enhanced efficacy and safety.
6. Exploring the potential use of bepotastine in veterinary medicine.
7. Investigating the use of bepotastine in the management of occupational allergies.
8. Developing new analytical methods for the quantification of bepotastine in biological samples.
9. Investigating the potential of bepotastine as a neuroprotective agent in the treatment of neurodegenerative diseases.
10. Exploring the potential use of bepotastine in the management of chronic pain conditions.

Physical Description

Solid

XLogP3

1

Appearance

Solid powder

UNII

HYD2U48IAS

Drug Indication

For the symptomatic treatment of itchy eyes (caused by IgE-induced mast cell degranulation) due to allergic conjunctivitis.
FDA Label

Pharmacology

Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor. It belongs to the second-generation piperidine chemical class. It is a mast cell stabilizer and suppresses the migration of eosinophils into inflamed tissues. Furthermore, bepotastine does not interact with serotonin, muscarinic, benzodiazepine, and beta-adrenergic receptor that would otherwise result in adverse reactions such as dry mouth or sonmolence. Onset of action = 0.25 hours; Duration of action = 12-24 hours;

Mechanism of Action

Because of a type 1 hypersensitivity reaction cascade that is triggered by antigen exposure, allergic conjunctivitis occurs. Allergen exposure is followed by conjunctival mast cell degranulation and histamine released as a result of the formation of complementary IgE cross-links on the conjunctiva. Due to the release of histamine, symptoms such as itching can be observed. Bepotastine works to relieve itchy eyes by three primary mechanisms of action. It is a non-sedating, selective antagonist of the histamine 1 (H1) receptor, a mast cell stabilizer, and it suppresses the migration of eosinophils into inflamed tissues to prevent tissue damage and worsening of allergic inflammation of the conjunctiva.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

190786-44-8

Wikipedia

Bepotastine

Dates

Modify: 2023-08-15
1: Bepotastine. In: Drugs and Lactation Database (LactMed). Bethesda (MD): National Library of Medicine (US); 2006.
2: Carrillo-Martin I, Gonzalez-Estrada A, Dimov V. Bepotastine besilate for the treatment of perennial allergic rhinitis. Expert Opin Pharmacother. 2018;19(15):1727‐1730. doi:10.1080/14656566.2018.1519020
3: Lyseng-Williamson KA. Oral bepotastine: in allergic disorders [published correction appears in Drugs. 2011 Apr 16;71(6):756]. Drugs. 2010;70(12):1579‐1591. doi:10.2165/11205880-000000000-00000
4: Kim KA, Park JY. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects. Clin Drug Investig. 2013;33(12):913‐919. doi:10.1007/s40261-013-0140-7
5: Bielory L, Duttachoudhury S, McMunn A. Bepotastine besilate for the treatment of pruritus. Expert Opin Pharmacother. 2013;14(18):2553‐2569. doi:10.1517/14656566.2013.849242
6: Kang JW, Lee J. Bepotastine-induced urticaria, cross-reactive with other antihistamines. Asia Pac Allergy. 2016;6(4):253‐256. doi:10.5415/apallergy.2016.6.4.253
7: Cho KH, Choi HG. Development of novel bepotastine salicylate salt bioequivalent to the commercial bepotastine besilate in beagle dogs. Drug Dev Ind Pharm. 2013;39(6):901‐908. doi:10.3109/03639045.2012.717295
8: Kanzaki S, Hashiguchi K, Wakabayashi KI, Suematsu K, Okubo K. Histamine antagonist Bepotastine suppresses nasal symptoms caused by Japanese cedar and cypress pollen exposure. J Drug Assess. 2016;5(1):15‐23. Published 2016 Sep 27. doi:10.1080/21556660.2016.1237365
9: Bepotastine (bepreve)--an ophthalmic H1-antihistamine. Med Lett Drugs Ther. 2010;52(1331):11‐12.
10: Kamata Y, Sakaguchi A, Umehara Y, et al. Bepotastine besilate downregulates the expression of nerve elongation factors in normal human epidermal keratinocytes [published online ahead of print, 2018 Apr 23]. J Dermatol Sci. 2018;S0923-1811(18)30186-5. doi:10.1016/j.jdermsci.2018.04.012

Explore Compound Types